Home > Products > Screening Compounds P43028 > N2-Tritylolmesartan medoxomil
N2-Tritylolmesartan medoxomil - 1020157-01-0

N2-Tritylolmesartan medoxomil

Catalog Number: EVT-342995
CAS Number: 1020157-01-0
Molecular Formula: C48H44N6O6
Molecular Weight: 800.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“N2-Tritylolmesartan medoxomil” is a compound with the molecular formula C48H44N6O6 . It is related to Olmesartan medoxomil, an angiotensin receptor blocker (ARB) used in the treatment of hypertension .


Molecular Structure Analysis

The molecular structure of “N2-Tritylolmesartan medoxomil” is complex, with a molecular weight of 800.9 g/mol . The IUPAC name for the compound is (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5- (2-hydroxypropan-2-yl)-2-propyl-3- [ [4- [2- (2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate .


Physical And Chemical Properties Analysis

“N2-Tritylolmesartan medoxomil” has a molecular weight of 800.9 g/mol . Other physical and chemical properties specific to “N2-Tritylolmesartan medoxomil” are not detailed in the available literature.

Source and Classification

N2-Tritylolmesartan medoxomil is derived from olmesartan medoxomil and is characterized by the addition of a trityl group at the nitrogen atom in the tetrazole ring. Its systematic name reflects its structural features, which include a trityl substituent attached to the N-2 nitrogen atom of the tetrazole moiety. The compound has been identified as a regioisomer, specifically differing from other forms such as N1-tritylolmesartan .

Synthesis Analysis

The synthesis of N2-Tritylolmesartan medoxomil typically involves several key steps:

  1. Hydrolysis: The ethyl ester precursor undergoes hydrolysis using potassium hydroxide (KOH) to form a potassium salt of olmesartan.
  2. Alkylation: This salt is then alkylated with medoxomil chloride in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually require an excess of medoxomil chloride to ensure complete conversion to the desired product .
  3. Isolation: The final product can be isolated through crystallization or other purification methods, yielding high purity levels suitable for pharmaceutical applications .
Molecular Structure Analysis

The molecular structure of N2-Tritylolmesartan medoxomil can be represented by its chemical formula, C43H40N6O3C_{43}H_{40}N_{6}O_{3}, with a molecular weight of approximately 688.82 g/mol. The structure features:

  • Tetrazole Ring: A five-membered ring containing four nitrogen atoms, crucial for its biological activity.
  • Trityl Group: A bulky substituent that enhances solubility and stability.
  • Alkyl Chain: Contributing to its pharmacological properties.

Single-crystal X-ray diffraction studies have confirmed that the trityl substituent is specifically attached to the N-2 nitrogen atom, which is significant for understanding its reactivity and interactions .

Chemical Reactions Analysis

N2-Tritylolmesartan medoxomil participates in several chemical reactions that are critical for its functionality:

  • Nucleophilic Substitution: The alkylation step involves nucleophilic attack by the potassium salt on the electrophilic carbon of medoxomil chloride.
  • Hydrolysis: The initial hydrolysis step converts the ethyl ester into an active carboxylic acid form, which is essential for subsequent reactions.
  • Purification Reactions: Following synthesis, various purification techniques such as crystallization or chromatography are employed to isolate the product from impurities .

These reactions are carefully controlled to optimize yield and minimize by-products.

Mechanism of Action

The mechanism of action for N2-Tritylolmesartan medoxomil primarily relates to its role as an intermediate in producing olmesartan medoxomil. Once administered, olmesartan acts by selectively blocking angiotensin II receptors (AT1 subtype), leading to vasodilation and decreased blood pressure. The trityl group in N2-Tritylolmesartan medoxomil enhances its pharmacokinetic properties, allowing for improved absorption and bioavailability upon conversion to olmesartan in vivo .

Physical and Chemical Properties Analysis

N2-Tritylolmesartan medoxomil exhibits several notable physical and chemical properties:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Highly soluble in organic solvents like acetonitrile and DMF but less soluble in water.
  • Stability: The presence of the trityl group contributes to its stability under standard storage conditions.

These properties are crucial for its handling and formulation into pharmaceutical products .

Applications

N2-Tritylolmesartan medoxomil finds applications primarily in pharmaceutical research and development:

  • Intermediate in Drug Synthesis: It is used extensively in synthesizing olmesartan medoxomil, facilitating efficient production processes.
  • Quality Control Standards: Due to its defined structure and properties, it serves as a reference standard in analytical studies and quality control during drug manufacturing.
  • Research Applications: It is also utilized in studies exploring modifications to enhance therapeutic efficacy or reduce side effects associated with hypertension treatments .
Introduction to N2-Tritylolmesartan Medoxomil

Role in Sartan Drug Synthesis: Key Intermediate in Olmesartan Medoxomil Production

N2-Tritylolmesartan medoxomil (CAS 1020157-01-0) serves as the pivotal penultimate intermediate in synthesizing olmesartan medoxomil, an angiotensin II receptor blocker (ARB) used globally for hypertension management. During the convergent synthesis of olmesartan medoxomil, the trityl (triphenylmethyl) group protects the tetrazole ring’s N-2 nitrogen atom, preventing undesired alkylation during esterification steps. This protection is indispensable because the tetrazole moiety’s acidity and reactivity necessitate selective shielding to ensure correct regiochemistry in downstream reactions [1] [6]. Industrially, this intermediate is synthesized via a one-pot, three-component reaction sequence that couples an imidazole derivative with a trityl-protected biphenyltetrazole and medoxomil chloride. This route achieves a 72–75% yield with >97.5% HPLC purity, significantly enhancing efficiency compared to earlier multi-step isolation processes [2].

However, incomplete protection or deprotection generates process-related impurities. For instance, residual olmesartan acid (formed via de-tritylation) or regioisomeric N-1-medoxomil derivatives arise during hydrolysis and alkylation, necessitating rigorous chromatographic purification to meet pharmacopeial standards (e.g., ICH thresholds of <0.1% for individual impurities) [1] [6]. The compound’s structural integrity directly dictates the purity profile of the final active pharmaceutical ingredient (API), underscoring its critical function in quality control.

Table 1: Impurities Generated During N2-Tritylolmesartan Medoxomil Synthesis

Impurity NameStructureOrigin in SynthesisTypical Levels in Crude API
Olmesartan dimedoxomil (N-2 isomer)Tetrazole alkylated at N-2 with medoxomilCompetitive alkylation of deprotected tetrazole0.15–0.64% [1]
Olmesartan acidDeprotected tetrazole and carboxylateIncomplete esterification0.13–1.28% [1]

Historical Development and Industrial Relevance

The discovery of N2-tritylolmesartan medoxomil’s correct regiochemistry resolved longstanding ambiguities in sartan synthesis. Initially, tritylated intermediates were misassigned as N-1 regioisomers in patents and chemical databases (e.g., CAS 144690-92-6 for purported N-1-trityl), leading to inconsistent impurity profiles across manufacturing processes [1] [8]. Single-crystal X-ray diffraction (SCXRD) studies in 2015 definitively established the trityl group’s attachment to the tetrazole’s N-2 nitrogen, prompting revisions in chemical nomenclature and regulatory documentation [6] [8]. This structural clarification coincided with efforts to streamline olmesartan medoxomil production, driven by its inclusion in fixed-dose combination therapies and cost-effectiveness relative to other ARBs [2] [5].

Modern commercial routes prioritize atom economy and reduced solvent use. Traditional methods required isolation/purification after each step (e.g., column chromatography), but contemporary one-pot assemblies in dipolar aprotic solvents like dimethylacetamide (DMA) circumvent intermediate isolations. For example, reacting 4-(1-hydroxy-1-methylethyl)-2-propylimidazole with [2′-(N-trityltetrazol-5-yl)biphenyl-4-yl]methyl bromide and medoxomil chloride yields N2-tritylolmesartan medoxomil at 300g scale with 97.5% purity [2]. The global market for this intermediate is expanding, with manufacturers (e.g., TRC, Clearsynth, SynZeal) offering gram-to-kilogram quantities at competitive prices ($145/10mg to $3,330/g for high-purity standards), reflecting its industrial demand [4] [5].

Structural Significance: Tetrazole Ring Regioisomerism and Trityl Group Positioning

The molecular architecture of N2-tritylolmesartan medoxomil (C₄₈H₄₄N₆O₆; MW 800.90 g/mol) hinges on the regioselective attachment of the trityl group to the tetrazole ring. Tetrazoles exhibit annular tautomerism, existing as 1H- or 2H- tautomers, with alkylation yielding N-1 or N-2 regioisomers. Historically, spectroscopic ambiguities led to misassignment as N-1-trityl derivatives in sartan syntheses [1] [8]. SCXRD analyses of N-tritylolmesartan medoxomil crystals confirmed exclusive N-2 substitution, evidenced by:

  • Bond lengths between the tetrazole N-2 and the trityl carbon (1.47 Å)
  • Dihedral angles aligning the trityl phenyl rings perpendicular to the tetrazole plane [6] [8].

This N-2 configuration enhances steric shielding, moderating the tetrazole’s acidity (predicted pKa ~13.21) and reducing undesired alkylation during medoxomil ester formation. Nevertheless, basic hydrolysis of preceding intermediates (e.g., ethyl ester derivatives) can partially deprotect the trityl group, liberating tetrazolate anions that undergo competitive N-1/N-2 alkylation with medoxomil chloride. This side reaction generates isomeric impurities like olmesartan dimedoxomil, necessitating excess medoxomil chloride and precise reaction controls to suppress their formation [1] [3].

Table 2: Structural and Physicochemical Properties of N2-Tritylolmesartan Medoxomil

PropertyN-2 Regioisomer (Correct)N-1 Regioisomer (Misassigned)Analytical Techniques
CAS Registry1020157-01-0 [4] [7]144690-92-6 [6]
Melting Point100–102°C [4]Not reportedDSC
¹⁵N NMR Shift (Tetrazole)δ = -172.3 ppm (N-2) [8]δ = -120.1 ppm (N-1)NMR spectroscopy
Crystal PackingMonoclinic P2₁/c [6]No crystal structureSCXRD
SolubilitySlightly soluble in chloroform, methanol [4]HPLC

The N-2-trityl configuration is conserved across sartan intermediates (e.g., losartan, valsartan), indicating a universal structural motif. Regulatory guidelines now mandate rigorous characterization of such intermediates to control impurity profiles, aligning with FDA/EMA requirements for API synthesis [6] [8].

Properties

CAS Number

1020157-01-0

Product Name

N2-Tritylolmesartan medoxomil

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C48H44N6O6

Molecular Weight

800.9 g/mol

InChI

InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3

InChI Key

KKYFOXOGKNDKRS-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O

Synonyms

4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid (5-Methyl-2-oxo_x000B_-1,3-dioxol-4-yl)methyl Ester;

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.